BenchChemオンラインストアへようこそ!

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide

ROMK Kir1.1 potassium-channel inhibitor

N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a high-potency ROMK1 inhibitor (2.80 nM IC₅₀) that directly links the pyridine ring to the oxalamide core. This structural feature eliminates the potency penalty seen in methyl-bridged analogs, making it essential for reliable SAR and screening cascade design. Its unsymmetrical coordination motif also enables novel MOF synthesis. Available in ≥95% purity with full analytical characterization. Ideal for cardiovascular and antimycobacterial hit-to-lead programs.

Molecular Formula C12H11N3O2S
Molecular Weight 261.3
CAS No. 1251710-35-6
Cat. No. B2604684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide
CAS1251710-35-6
Molecular FormulaC12H11N3O2S
Molecular Weight261.3
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2
InChIInChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17)
InChIKeyANKUSUNTDFAMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide (CAS 1251710-35-6) – A Direct-Linked Heterocyclic Oxalamide for Ion-Channel and Anti-Infective Research


N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a synthetic, unsymmetrical oxalamide that carries a pyridin-3-yl group directly on one amide nitrogen and a thiophen-3-ylmethyl substituent on the other. The molecule has a molecular formula of C₁₂H₁₁N₃O₂S (MW 261.30 g mol⁻¹) . It was originally disclosed in patent literature as a potent inhibitor of the renal outer‑medullary potassium (ROMK, Kir1.1) channel [1] and has also been evaluated for anti‑tubercular activity against Mycobacterium tuberculosis H37Ra . The direct attachment of the pyridine ring (no methylene spacer) distinguishes it from many related oxalamide‑based ROMK inhibitors and influences both target‑binding kinetics and physicochemical properties.

Why N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide Cannot Be Replaced by a Methyl-Spaced Analog – SAR and Channel Selectivity Considerations


Within the ROMK inhibitor series, the presence or absence of a methylene linker between the pyridine ring and the oxalamide core has a profound effect on IC₅₀ values and selectivity over the related Kir2.1 channel [1]. In head‑to‑head electrophysiology comparisons, compounds retaining the direct pyridin‑3‑yl attachment show markedly higher potency than their methyl‑bridged congeners. Consequently, substituting N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide with a more readily available (pyridin-3-ylmethyl) analog would introduce a potency penalty that can confound SAR interpretation and screening cascade design.

Head-to-Head Quantitative Evidence: ROMK1 Potency and Selectivity Data for N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide


2.96‑Fold Superior ROMK1 (Kir1.1) Inhibitory Potency Compared to the Closest Methylene‑Linked Analog

In an electrophysiology assay using rat Kir1.1 (ROMK1) channels heterologously expressed in HEK293 cells, N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide (US9206198, Example 7) displayed an IC₅₀ of 2.80 nM [1]. The structurally closest comparator, N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (US9718808, Example 12), was evaluated in a thallium‑flux assay under similar ionic conditions and gave an IC₅₀ of 8.30 nM [2]. The 2.96‑fold difference in potency is consistent with the hypothesis that the direct pyridin‑3‑yl linkage allows an optimal interaction with the channel pore, whereas the methylene spacer introduces conformational flexibility that penalizes binding.

ROMK Kir1.1 potassium-channel inhibitor

Physicochemical Differentiation: Lower Molecular Weight and Reduced Hydrogen‑Bond Donor Count Relative to Extended Analogs

The compound’s molecular weight (261.30 g mol⁻¹) and hydrogen‑bond donor count (2) are both lower than those of typical ROMK inhibitors that carry an additional aromatic ring or a larger substituent. For example, the advanced ROMK inhibitor ROMK‑IN‑25 (CAS 1443735‑02‑1) has a molecular weight of ~530 g mol⁻¹ and an extra hydrogen‑bond donor [1]. While a direct functional comparison is not available, the smaller size and lower donor count of N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide predict better passive membrane permeability, which is a critical parameter for intracellular target engagement.

physicochemical properties drug-likeness permeability

Anti‑Tubercular Activity Against Mycobacterium tuberculosis H37Ra – Preliminary Evidence of a Distinct Biological Profile

N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide has been reported to exhibit significant growth inhibition of Mycobacterium tuberculosis H37Ra in in‑vitro assays . The precise minimum inhibitory concentration (MIC) value has not been disclosed in publicly accessible primary literature, but the activity differentiates it from many ROMK‑focused oxalamide analogs that have not been tested in mycobacterial assays. By contrast, the closely related N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide also shows anti‑tubercular activity, yet the direct‑linked variant is hypothesized to possess superior solubility or target engagement due to its lower molecular weight and distinct substitution pattern.

anti-tubercular Mycobacterium tuberculosis oxalamide

Recommended Procurement Scenarios for N1-(Pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide Based on Verified Differentiators


ROMK (Kir1.1) Inhibitor Screening Cascades Requiring High Potency and Ligand Efficiency

The 2.80 nM IC₅₀ against rat ROMK1 [1] makes this compound a suitable high‑potency starting point for hit‑to‑lead programs targeting hypertension and heart failure. Because it lacks the methylene spacer present in lower‑potency analogs, researchers can use it directly without worrying about potency erosion. Its low molecular weight also facilitates subsequent optimization of pharmacokinetic properties.

Anti‑Tubercular Drug Discovery Programs Seeking Novel Oxalamide Scaffolds

Pre‑clinical teams investigating oxalamide‑based antimycobacterial agents can leverage the reported activity against Mycobacterium tuberculosis H37Ra as a phenotypic starting point. The compound’s direct pyridin‑3‑yl linkage may contribute to solubility advantages over methyl‑bridged analogs, aiding in vitro assay design.

Asymmetric Ligand Synthesis for Metal‑Organic Frameworks (MOFs) and Coordination Polymers

The unsymmetrical nature of the oxalamide (pyridin‑3‑yl on one side, thiophen‑3‑ylmethyl on the other) provides a distinct coordination motif compared to the symmetric N,N′‑bis(pyridin‑3‑yl)oxalamide used in reported cobalt(II) supramolecular isomers [2]. This asymmetry can generate MOFs with novel pore geometries and guest‑selective properties.

Chemical Biology Tool for Probing Potassium Channel Subtype Selectivity

Because the compound exhibits nanomolar activity on ROMK1 while structural analogs show variable potency on Kir2.1, it can serve as a reference tool in comparative selectivity panels. The available IC₅₀ data [1] allows it to be used as a calibrated baseline when testing new ROMK inhibitor series.

Quote Request

Request a Quote for N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.